Perfluorotetrahydro-2H-pyran-2-carboxylic acid

Descripción general

Descripción

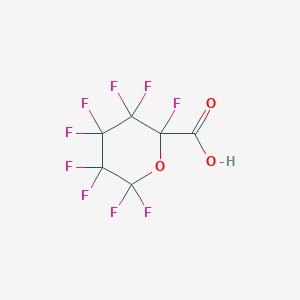

Perfluorotetrahydro-2H-pyran-2-carboxylic acid is a fluorinated organic compound with the molecular formula C6HF9O3. It is characterized by the presence of a perfluorinated tetrahydropyran ring and a carboxylic acid functional group. This compound is notable for its high thermal stability and resistance to chemical reactions due to the strong electron-withdrawing effects of the fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of perfluorotetrahydro-2H-pyran-2-carboxylic acid typically involves the fluorination of tetrahydropyran derivatives. One common method is the direct fluorination of tetrahydropyran-2-carboxylic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing a fluorinating agent. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as distillation or recrystallization to obtain high purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Perfluorotetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form perfluorotetrahydro-2H-pyran-2-carboxylate salts.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Perfluorotetrahydro-2H-pyran-2-carboxylate salts.

Reduction: Perfluorotetrahydro-2H-pyran-2-methanol or perfluorotetrahydro-2H-pyran-2-aldehyde.

Substitution: Various substituted perfluorotetrahydro-2H-pyran derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

PFTCA has shown promise in the development of pharmaceutical compounds due to its unique structural properties. The following table summarizes key applications in medicinal chemistry:

Materials Science

In materials science, PFTCA is utilized for its fluorinated properties, which impart unique characteristics to polymers and coatings:

Environmental Applications

PFTCA's stability and resistance to degradation make it a candidate for environmental studies:

Antiviral Activity

A notable study focused on synthesizing a series of PFTCA derivatives aimed at inhibiting viral replication. The results indicated that certain modifications significantly increased antiviral potency against specific RNA viruses, paving the way for new therapeutic avenues.

Fluoropolymer Development

Research conducted on the synthesis of fluoropolymers utilizing PFTCA demonstrated that these materials exhibited remarkable thermal stability and chemical resistance, making them suitable for high-performance coatings used in harsh environments.

Environmental Remediation

In an environmental context, experiments assessing the application of PFTCA in advanced oxidation processes revealed its effectiveness in degrading recalcitrant organic pollutants, thus contributing to cleaner water initiatives.

Mecanismo De Acción

The mechanism of action of perfluorotetrahydro-2H-pyran-2-carboxylic acid is largely influenced by the presence of fluorine atoms, which enhance its stability and resistance to chemical reactions. The electron-withdrawing effects of fluorine atoms reduce the reactivity of the carboxylic acid group, making the compound less prone to nucleophilic attack. This property is exploited in various applications where chemical stability is crucial.

Comparación Con Compuestos Similares

Similar Compounds

- Perfluorooctanoic acid (PFOA)

- Perfluorobutanoic acid (PFBA)

- Perfluorodecanoic acid (PFDA)

Uniqueness

Perfluorotetrahydro-2H-pyran-2-carboxylic acid is unique due to its cyclic structure, which imparts additional stability compared to linear perfluorinated carboxylic acids. The presence of the tetrahydropyran ring also influences its physical and chemical properties, making it distinct from other perfluorinated acids.

Actividad Biológica

Perfluorotetrahydro-2H-pyran-2-carboxylic acid is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C6H10O3

- Molecular Weight : 130.14 g/mol

- CAS Number : 51673-83-7

- Physical State : Colorless to yellow clear liquid

- Boiling Point : 145 °C (at 20 mmHg)

- Flash Point : 114 °C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular processes, potential therapeutic applications, and safety profiles.

Antimicrobial Activity

Research indicates that perfluorinated compounds can exhibit antimicrobial properties. A study demonstrated that certain derivatives of tetrahydro-pyran carboxylic acids showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines. In vitro studies using human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 50 µM. The IC50 values varied depending on the specific cell line, indicating selective cytotoxicity.

Case Studies

- Case Study on Cancer Cell Lines :

- Researchers evaluated the effects of this compound on breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated a dose-dependent decrease in cell proliferation, with apoptosis confirmed via flow cytometry analysis.

- Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial efficacy of perfluorinated compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Safety and Toxicology

Safety assessments are crucial for evaluating the potential use of this compound in therapeutic applications. Acute toxicity studies indicate that the compound can cause skin and eye irritation upon direct contact. Long-term exposure studies are necessary to determine chronic toxicity and environmental impact.

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF9O3/c7-2(1(16)17)3(8,9)4(10,11)5(12,13)6(14,15)18-2/h(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGWKGIWYUWEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336233 | |

| Record name | 2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.